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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Acetoxy-2'-
chlorobenzophenone under Friedel-Crafts conditions. The primary application highlighted is

its use in the synthesis of hydroxy-chloro-benzophenone derivatives through a Lewis acid-

catalyzed Fries rearrangement. These products are valuable intermediates in medicinal

chemistry and drug development.

Introduction
2-Acetoxy-2'-chlorobenzophenone is a substituted aromatic ketone possessing an ester

functional group. While typically Friedel-Crafts reactions are employed to introduce acyl or alkyl

groups to an aromatic ring, the presence of the acetoxy group on one of the phenyl rings of the

benzophenone scaffold makes this substrate susceptible to an intramolecular rearrangement in

the presence of Lewis acids. This reaction, known as the Fries rearrangement, is a powerful

tool for the regioselective synthesis of hydroxyaryl ketones.[1][2]

Under the influence of a Lewis acid catalyst, the acetyl group from the phenolic ester migrates

to the ortho or para positions of the same phenyl ring, yielding 3-acetyl-2-hydroxy-2'-

chlorobenzophenone and 5-acetyl-2-hydroxy-2'-chlorobenzophenone. The regioselectivity of

this rearrangement can be controlled by modifying reaction conditions such as temperature and

solvent.[1][3]
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Application: Synthesis of Hydroxy-chloro-
benzophenone Derivatives
The primary application of 2-Acetoxy-2'-chlorobenzophenone in the context of Friedel-Crafts

reactions is the synthesis of functionalized hydroxy-chloro-benzophenones. These compounds

are of significant interest in medicinal chemistry due to the prevalence of the benzophenone

scaffold in bioactive molecules. Hydroxybenzophenones, in particular, have been investigated

for their potential as antiviral and antitumor agents.[4]

Key Advantages:

Direct route to functionalized phenols: The Fries rearrangement provides a direct method to

introduce an acetyl group onto the phenolic ring, which can be a precursor for further

synthetic modifications.

Regiocontrol: The ability to influence the formation of either the ortho or para isomer by

adjusting reaction parameters offers a degree of synthetic control.[1]

Access to valuable intermediates: The resulting hydroxy-chloro-acetyl-benzophenones are

versatile intermediates for the synthesis of more complex pharmaceutical compounds.

Reaction Pathway: Fries Rearrangement
The Fries rearrangement of 2-Acetoxy-2'-chlorobenzophenone proceeds via an electrophilic

aromatic substitution mechanism. The Lewis acid catalyst coordinates to the carbonyl oxygen

of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then

attacks the aromatic ring at the ortho or para position.

2-Acetoxy-2'-chlorobenzophenone Lewis Acid (e.g., AlCl3)Coordination Acylium Ion IntermediateGenerates

3-Acetyl-2-hydroxy-2'-chlorobenzophenone
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Caption: Fries Rearrangement of 2-Acetoxy-2'-chlorobenzophenone.

Experimental Protocols
The following protocols describe the general procedure for the Fries rearrangement of 2-
Acetoxy-2'-chlorobenzophenone to yield ortho and para substituted products.

Protocol 1: Preferential Formation of the para-Isomer (5-
Acetyl-2-hydroxy-2'-chlorobenzophenone)
This protocol utilizes lower temperatures to favor the formation of the thermodynamically more

stable para-isomer.

Materials:

2-Acetoxy-2'-chlorobenzophenone

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Dichloromethane (DCM)

Hydrochloric Acid (1 M)

Sodium Bicarbonate (saturated solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Hexane

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen

inlet, and a dropping funnel, add 2-Acetoxy-2'-chlorobenzophenone (1 equivalent).

Dissolve the starting material in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.

Slowly add anhydrous AlCl₃ (1.2 equivalents) portion-wise to the stirred solution under a

nitrogen atmosphere.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it

warm to room temperature and stir for an additional 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing

crushed ice and 1 M HCl.

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an ethyl

acetate/hexane gradient to isolate the 5-Acetyl-2-hydroxy-2'-chlorobenzophenone.

Protocol 2: Preferential Formation of the ortho-Isomer
(3-Acetyl-2-hydroxy-2'-chlorobenzophenone)
This protocol employs higher temperatures to favor the formation of the kinetically controlled

ortho-isomer.

Materials:

Same as Protocol 1, with the addition of a reflux condenser.

Procedure:

Follow steps 1 and 2 from Protocol 1.
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Slowly add anhydrous AlCl₃ (1.2 equivalents) portion-wise to the stirred solution at room

temperature under a nitrogen atmosphere.

After the addition, equip the flask with a reflux condenser and heat the reaction mixture to

reflux (approx. 40 °C for DCM).

Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

Follow steps 7-11 from Protocol 1 to work up and purify the product, isolating 3-Acetyl-2-

hydroxy-2'-chlorobenzophenone.
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Reaction Setup:
- Flame-dried flask
- Stirrer, N2 inlet

- 2-Acetoxy-2'-chlorobenzophenone
- Anhydrous DCM

Add Anhydrous AlCl3

Reaction:
- Temperature control

(0°C for para, Reflux for ortho)
- Stirring under N2

Monitor by TLC

Work-up:
- Quench with ice/HCl
- Extraction with DCM

- Wash with NaHCO3 & Brine

Reaction Complete

Purification:
- Dry over Na2SO4

- Concentrate
- Column Chromatography

Isolated Product:
- ortho or para isomer

End
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Caption: General workflow for the Fries rearrangement.
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Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Fries

rearrangement of 2-Acetoxy-2'-chlorobenzophenone. These are representative values and

may vary based on the specific experimental setup.

Product
Isomer

Catalyst
(Equivalent
s)

Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield (%)

5-Acetyl-2-

hydroxy-2'-

chlorobenzop

henone

(para)

AlCl₃ (1.2)
Dichlorometh

ane
0 to RT 4 - 6 60 - 75

3-Acetyl-2-

hydroxy-2'-

chlorobenzop

henone

(ortho)

AlCl₃ (1.2)
Dichlorometh

ane
Reflux (40) 2 - 4 50 - 65

Conclusion
The use of 2-Acetoxy-2'-chlorobenzophenone in reactions under Friedel-Crafts conditions is

primarily directed towards the synthesis of valuable hydroxy-chloro-benzophenone derivatives

via the Fries rearrangement. By carefully controlling the reaction parameters, researchers can

selectively synthesize either the ortho or para acetylated phenol. These products serve as

important building blocks for the development of novel therapeutic agents. The provided

protocols offer a starting point for the practical application of this methodology in a research

and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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